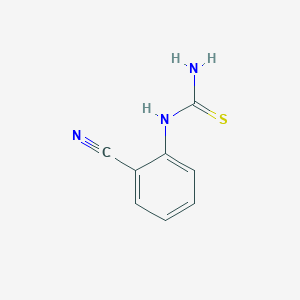

N-(2-cyanophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyanophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKLQFHXYCVOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Cyanophenyl Thiourea and Advanced Intermediates

Preparation of Key Precursors

The successful synthesis of N-(2-cyanophenyl)thiourea derivatives hinges on the efficient preparation of crucial intermediate compounds. These precursors are synthesized sequentially, starting from N-(2-cyanophenyl)benzamide.

Synthesis of N-(2-Cyanophenyl)benzamide

The foundational precursor, N-(2-cyanophenyl)benzamide, is synthesized through the reaction of 2-aminobenzonitrile (B23959) with benzoyl chloride. This acylation reaction provides the basic framework upon which subsequent transformations are built. While specific yields for this initial step are not extensively detailed in the reviewed literature, its successful formation is a prerequisite for the subsequent reactions. mdpi.comnih.govacs.org

Formation of N-(2-Cyanophenyl)benzimidoyl Chloride

The transformation of the amide functionality in N-(2-cyanophenyl)benzamide into a more reactive species is achieved by its conversion to N-(2-cyanophenyl)benzimidoyl chloride. This is typically accomplished by treating the amide with a chlorinating agent.

One common method involves refluxing N-(2-cyanophenyl)benzamide with phosphorus pentachloride (PCl5) in a dry solvent such as toluene (B28343) for several hours. mdpi.commdpi.comnih.gov After the reaction is complete, the solvent is removed under reduced pressure to yield the crude N-(2-cyanophenyl)benzimidoyl chloride as a brownish-colored oil. mdpi.commdpi.comnih.gov This intermediate is often used in the next step without further purification due to its reactive nature. mdpi.commdpi.comnih.gov An alternative and optimized method for this chlorination utilizes an excess of thionyl chloride (SOCl2). google.com This approach is considered more advantageous as it is more cost-effective and allows for easier purification of the product, as the excess thionyl chloride can be removed by distillation. google.com

| Reactant | Reagent | Solvent | Reaction Time | Product |

| N-(2-Cyanophenyl)benzamide | Phosphorus pentachloride | Toluene | 8 hours (reflux) | N-(2-Cyanophenyl)benzimidoyl chloride |

| N-(2-Cyanophenyl)benzamide | Thionyl chloride | Not specified | Not specified | N-(2-Cyanophenyl)benzimidoyl chloride |

Generation of N-(2-Cyanophenyl)benzimidoyl Isothiocyanate

The highly reactive N-(2-cyanophenyl)benzimidoyl isothiocyanate is generated from the corresponding benzimidoyl chloride. This is achieved by reacting the crude N-(2-cyanophenyl)benzimidoyl chloride with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN). mdpi.comnih.gov

The reaction is generally carried out in a dry acetone (B3395972) solution. A solution of potassium thiocyanate in dry acetone is added portionwise to a cooled solution of the crude benzimidoyl chloride. mdpi.comnih.gov The reaction mixture is stirred for a couple of hours at a low temperature (e.g., -5 °C). mdpi.comnih.gov The formation of the isothiocyanate is confirmed by the appearance of a strong band in the IR spectrum around 2059 cm⁻¹, which is characteristic of the νNCS vibration. mdpi.com Due to its high reactivity and tendency to polymerize, the resulting N-(2-cyanophenyl)benzimidoyl isothiocyanate is typically used immediately in the subsequent one-pot synthesis without isolation or further purification. mdpi.com

| Reactant | Reagent | Solvent | Temperature | Product |

| N-(2-Cyanophenyl)benzimidoyl chloride | Potassium thiocyanate | Acetone | -5 °C | N-(2-Cyanophenyl)benzimidoyl isothiocyanate |

One-Pot Synthesis Routes to this compound Derivatives

The in situ generated N-(2-cyanophenyl)benzimidoyl isothiocyanate serves as a versatile intermediate for the one-pot synthesis of a variety of this compound derivatives. This is achieved by reacting the isothiocyanate with primary or secondary amines.

Reaction with Primary Amines

The primary amine is added portionwise to the acetone solution of the freshly prepared isothiocyanate at room temperature. mdpi.com The reaction mixture is stirred for an extended period, typically 24 hours, to allow for the formation and subsequent cyclization of the thiourea (B124793) derivative. mdpi.com The resulting product often precipitates from the reaction mixture and can be collected by filtration and recrystallized. mdpi.com A variety of primary amines have been successfully employed in this reaction, leading to a diverse range of substituted thiourea derivatives with yields ranging from 29% to 53%. mdpi.com

| Primary Amine | Product | Yield (%) |

| Butylamine | 1-Butyl-3-(2-phenylquinazolin-4-yl)thiourea | 29 |

| p-Nitroaniline | 1-(4-Nitrophenyl)-3-(2-phenylquinazolin-4-yl)thiourea | 53 |

| 1-Naphthylamine | 1-(1-Naphthyl)-3-(2-phenylquinazolin-4-yl)thiourea | 45 |

Reaction with Secondary Amines

Similarly, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines provides a direct route to 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. nih.govmdpi.com The in situ formed thiourea derivatives from the addition of the secondary amine to the isothiocyanate undergo a regioselective intramolecular cycloaddition. nih.gov

This one-pot reaction is a continuation of the study of the competitive intramolecular reactions between the sulfur and nitrogen atoms of the thiourea moiety with the nitrile group. mdpi.com The addition of various secondary amines to the isothiocyanate intermediate has been shown to produce the corresponding cyclic thiourea derivatives in yields ranging from 22% to 32%. mdpi.com

| Secondary Amine | Product | Yield (%) |

| Morpholine | 1,1-(Oxydiethylene)-3-(2-phenyl-3H-quinazolin-4-ylidene)thiourea | 22 |

| Diethylamine | 1,1-Diethyl-3-(2-phenyl-3H-quinazolin-4-ylidene)thiourea | Not Specified |

| Dibutylamine | 1,1-Dibutyl-3-(2-phenyl-3H-quinazolin-4-ylidene)thiourea | 32 |

Reaction with Amino Acid Esters

The reaction of N-(2-cyanophenyl)-substituted precursors with amino acid esters provides a pathway to novel quinazoline (B50416) thiourea derivatives. A notable example involves the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with amino acid methyl ester hydrochlorides. arkat-usa.orgumich.edu This process, carried out in the presence of triethylamine, yields methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates in good yields through a three-step sequential reaction. arkat-usa.org The reaction is initiated by the addition of the amino acid ester to the isothiocyanate, followed by an intramolecular cyclization involving the cyano group, and subsequent rearrangement to form the stable quinazoline ring system. arkat-usa.orgnih.gov

The versatility of this method allows for the incorporation of various amino acid residues, offering a route to a diverse library of compounds. arkat-usa.org These quinazoline thioureas bearing amino acid ester moieties are of interest due to their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). arkat-usa.org

Table 1: Synthesis of Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates

| Entry | Amino Acid Ester Hydrochloride | Product | Yield (%) | M.p. (°C) |

|---|---|---|---|---|

| 1 | Glycine methyl ester hydrochloride | Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]acetate | 75 | 178-180 |

| 2 | L-Alanine methyl ester hydrochloride | Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]propanoate | 72 | 165-167 |

| 3 | L-Valine methyl ester hydrochloride | Methyl 3-methyl-2-[3-(2-phenylquinazolin-4-yl)thioureido]butanoate | 78 | 158-160 |

| 4 | L-Leucine methyl ester hydrochloride | Methyl 4-methyl-2-[3-(2-phenylquinazolin-4-yl)thioureido]pentanoate | 80 | 148-150 |

Data sourced from Fathalla, W. & Pazdera, P. (2007). arkat-usa.org

Domino Reaction Approaches for Complex Scaffolds

Domino reactions, also known as cascade reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. researchgate.netcam.ac.uk In the context of this compound chemistry, domino reactions provide access to a variety of intricate heterocyclic scaffolds.

A key intermediate, N-(2-cyanophenyl)benzimidoyl chloride, is instrumental in these domino sequences. researchgate.netresearchgate.net This reactive species, generated in situ from N-(2-cyanophenyl)benzamides and thionyl chloride, can be reacted with various nucleophiles to initiate a cascade of reactions. researchgate.net For instance, its reaction with primary amines leads to the formation of 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas. nih.gov This process involves the initial formation of a thiourea derivative, which then undergoes an intramolecular cycloaddition and a Dimroth rearrangement to yield the final quinazoline product. nih.govresearchgate.net

Similarly, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines in a one-pot reaction affords 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. mdpi.com This transformation proceeds through a regioselective intramolecular cycloaddition followed by spontaneous conversion to the final product. mdpi.com These domino strategies are not only efficient but also allow for the construction of diverse and complex molecular architectures, such as pyrimido[1,2-c]quinazolin-4-ones and imidazo[1,2-c]quinazolin-3(2H)-ones, by reacting N-(2-cyanophenyl)-substituted benzimidoyl chlorides with appropriate amino acid esters. researchgate.net

The power of domino reactions is further exemplified in the synthesis of polysubstituted 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones through the microwave-assisted domino alkylation-cyclization of propargyl bromides with thioureas. nih.govsemanticscholar.org

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

One sustainable strategy involves the use of ultrasonic irradiation. scispace.com The synthesis of asymmetrically substituted bis-thioureas has been achieved in quantitative yields by reacting diamines with isothiocyanates under ultrasonic conditions at ambient temperature. scispace.com This method is not only efficient but also operates under mild conditions, reducing energy consumption. Furthermore, these bis-thiourea derivatives can be utilized in subsequent ultrasonic-promoted reactions to synthesize bis-2-iminothiazolidin-4-ones, demonstrating a green and sustainable protocol. scispace.com

The use of water as a solvent is another cornerstone of green chemistry. A practical and waste-free synthesis of thioureas has been reported in water, highlighting a move away from volatile organic solvents. semanticscholar.org Additionally, solvent-free synthetic methods, such as click-mechanosynthesis, have been developed for the preparation of thioureas, completely eliminating the need for bulk solvents. semanticscholar.org

The synthesis of difatty acyl thiourea from palm oil, a renewable feedstock, in the presence of sodium ethoxide as a catalyst, showcases the use of bio-based resources in chemical synthesis. qu.edu.iqjst.go.jp While this specific example does not directly involve this compound, it illustrates a broader trend towards sustainable practices in thiourea chemistry that can be adapted for various derivatives.

Reactivity and Mechanistic Investigations of N 2 Cyanophenyl Thiourea and Its Analogues

Intramolecular Cycloaddition Reactions

The presence of multiple nucleophilic centers and an electrophilic cyano group within the N-(2-cyanophenyl)thiourea framework makes it an ideal substrate for studying intramolecular cycloaddition reactions. These reactions are fundamental in constructing fused heterocyclic systems like quinazolines and benzothiadiazocines.

Regioselectivity Studies: Nitrogen versus Sulfur Attack

The intramolecular cyclization of this compound derivatives can proceed through different pathways, primarily involving the nucleophilic attack of either a nitrogen or a sulfur atom of the thiourea (B124793) moiety on the electrophilic carbon of the cyano group. The regioselectivity of this attack is a critical factor that determines the final product structure.

In the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, the initially formed 1-substituted-3-[(2-cyanophenylimino)phenylmethyl]thioureas possess three nucleophilic sites capable of attacking the nitrile group. mdpi.comresearchgate.net These competing pathways can lead to:

Nitrogen Attack: Attack by the N1 or N3 nitrogen of the thiourea moiety on the cyano group leads to the formation of quinazoline (B50416) or benzotriazocine derivatives. researchgate.net

Sulfur Attack: Attack by the sulfur atom results in the formation of benzothiadiazocine derivatives. researchgate.net

Studies have shown that the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines predominantly yields 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas, indicating that the cyclization occurs via nitrogen attack. nih.gov This preference for nitrogen attack is a key factor in the synthesis of quinazoline-based compounds from these precursors.

Elucidation of Reaction Pathways and Transition States

The formation of quinazoline derivatives from this compound analogues involves a multi-step reaction sequence. For instance, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines first yields thiourea derivatives. mdpi.comresearchgate.net These intermediates then undergo an intramolecular cycloaddition. The proposed pathway suggests that the initial cyclization product, a quinazoline derivative, can subsequently undergo a Dimroth rearrangement to form the final, more stable product. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the transition states of related cyclization reactions. chemrxiv.orgnih.gov These studies help to elucidate the energetics of different reaction pathways and explain the observed product distributions. For example, in co-catalyzed Prins cyclizations involving thiourea, DFT calculations have supported a stepwise mechanism where the positioning of ions within the chiral thiourea's active site influences the reaction's rate and selectivity. chemrxiv.orgnih.gov

Role of the Cyano Group in Cyclization

The cyano group in this compound and its analogues plays a crucial electrophilic role, acting as the site for intramolecular nucleophilic attack, which initiates the cyclization process. mdpi.comresearchgate.netnih.gov Its presence is essential for the formation of the heterocyclic ring systems. The reactivity of the cyano group can be influenced by substituents on the phenyl ring, which can affect its electrophilicity and, consequently, the rate and efficiency of the cyclization reaction. nih.gov The cyano group's ability to participate in cyclization is a cornerstone of its utility in synthesizing fused heterocycles like quinazolines and thieno[2,3-d]pyrimidines. nih.govresearchgate.net

Rearrangement Pathways: Dimroth Rearrangement and its Impact on Product Structures

The Dimroth rearrangement is a significant transformation observed in the chemistry of this compound derivatives and related heterocyclic systems. mdpi.comnih.gov This rearrangement involves the isomerization of heterocyclic compounds through a sequence of ring-opening and ring-closing events, leading to the interchange of heteroatoms within the ring or between the ring and a substituent. nih.gov

In the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas, the initially formed quinazoline derivative is proposed to undergo a Dimroth rearrangement to yield the final, thermodynamically more stable product. mdpi.comresearchgate.net This rearrangement has a profound impact on the final product structure, as it alters the connectivity of the atoms in the heterocyclic core.

Several factors can influence the course of the Dimroth rearrangement, including:

pH of the reaction medium : The rearrangement can be catalyzed by both acids and bases. nih.gov

Electron-withdrawing groups : These groups can facilitate the ring-opening step. nih.gov

Thermodynamic stability : The rearrangement generally proceeds in the direction of the more stable isomer. nih.gov

The Dimroth rearrangement is a versatile tool in heterocyclic synthesis, enabling the preparation of compounds that might be difficult to access through other routes. researchgate.net It has been successfully applied in the synthesis of various condensed pyrimidine (B1678525) systems, including thieno[2,3-d]pyrimidines and selenopheno[2,3-e] mdpi.comnih.govnih.govtriazolo[1,5-c]pyrimidines. scielo.brnih.gov

Transamination Reactions and Substituent Exchange

Quinazoline derivatives synthesized from this compound precursors can undergo further modifications, such as transamination reactions. For example, 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas have been shown to react with amines like N-methylpiperazine or aqueous methylamine, resulting in the exchange of the disubstituted amino group on the thiourea moiety. nih.gov This demonstrates the ability to modify the substituents on the final product, allowing for the generation of a library of related compounds.

Substituent exchange reactions are valuable for creating structural diversity from a common intermediate. The lability of the C-N bond in certain quinazoline derivatives allows for the displacement of one amine by another, providing a straightforward method for introducing different functional groups.

Chemoselective Reactions with Electrophiles and Nucleophiles

The thiourea moiety in this compound and its derivatives contains multiple nucleophilic centers (two nitrogen atoms and one sulfur atom), making its reactions with electrophiles a subject of interest for chemoselectivity. The outcome of such reactions often depends on the nature of the electrophile and the reaction conditions. For instance, oxidation of thioureas with agents like peracetic acid can lead to thiourea S,S,S-trioxides, which are themselves reactive towards nucleophiles. iwu.edu

Conversely, the heterocyclic systems derived from this compound can react with various nucleophiles. The study of these reactions is crucial for the further functionalization of the synthesized scaffolds. Thioureas are known to be effective nucleophiles in various reactions, and their reactivity can be modulated by factors such as protonation and steric hindrance. researchgate.net The chemoselectivity in these reactions is key to achieving desired synthetic outcomes and avoiding unwanted side products.

Development of Novel Derivatization Strategies for Functionalization

The functionalization of this compound and its analogues represents a significant area of research, primarily aimed at the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. The inherent reactivity of the cyanophenyl and thiourea moieties allows for a variety of derivatization strategies, with a particular focus on intramolecular cyclization reactions to construct fused ring systems.

One of the most effective strategies for the derivatization of this compound analogues involves an intramolecular cycloaddition reaction. This approach leverages the nucleophilic character of the thiourea group and the electrophilic nature of the nitrile group to construct quinazoline scaffolds.

A notable example is the one-pot synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas starting from N-(2-cyanophenyl)benzimidoyl isothiocyanate. In this process, the isothiocyanate reacts with various primary amines to form 1-substituted-3-[(2-cyanophenylimino)phenylmethyl]thioureas. These intermediates, which are analogues of this compound, possess three nucleophilic centers capable of attacking the nitrile group. The reaction proceeds via an intramolecular cycloaddition, leading to the formation of the quinazoline ring system. mdpi.comresearchgate.net

The reaction pathway involves the initial formation of the thiourea derivative, which then undergoes a cyclization step. This is followed by a Dimroth rearrangement to yield the final 1-(2-phenylquinazolin-4-yl)-3-substituted thiourea products. This methodology has been successfully applied to a range of primary amines, including aliphatic, aromatic, and heterocyclic amines, demonstrating its versatility as a derivatization strategy. mdpi.com

The following table summarizes the variety of substituents that have been incorporated into the quinazoline-thiourea structure using this method, highlighting the broad scope of this derivatization strategy.

| Derivative | Substituent (R Group on Thiourea) | Resulting Compound Class | Reference |

| 7a-f | Alkyl (e.g., methyl, ethyl, propyl) | 1-Alkyl-3-(2-phenylquinazolin-4-yl)thiourea | mdpi.com |

| 7g-k | Aryl (e.g., phenyl, substituted phenyl) | 1-Aryl-3-(2-phenylquinazolin-4-yl)thiourea | mdpi.com |

| 7l-p | Heterocyclic (e.g., pyridyl, thiazolyl) | 1-Heterocyclyl-3-(2-phenylquinazolin-4-yl)thiourea | mdpi.com |

| 7q-s | Adamantyl | 1-Adamantyl-3-(2-phenylquinazolin-4-yl)thiourea | mdpi.com |

This synthetic approach showcases a robust method for the functionalization of this compound analogues, transforming them into more complex, polycyclic molecules. The ability to introduce a wide array of substituents allows for the fine-tuning of the physicochemical properties of the final products.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for N-(2-cyanophenyl)thiourea was not found in the surveyed literature, a comprehensive analysis of the closely related compound, N-benzoyl-N′-(4′-cyanophenyl)thiourea , provides significant insight into the likely solid-state conformation and interactions. mdpi.com The structural data for this analogue, which features a benzoyl group and a cyano group in the para-position of the phenyl ring, serves as an excellent model for understanding the core thiourea (B124793) framework. mdpi.comresearchgate.net

The analysis of N-benzoyl-N′-(4′-cyanophenyl)thiourea revealed that it crystallizes in the triclinic crystal system with a P-1 space group. mdpi.com This centrosymmetric space group indicates that the crystal is composed of an equal number of enantiomeric molecules, forming a racemic mixture in the unit cell. The crystallographic data provides the precise spatial arrangement of each atom, defining the molecule's relative configuration. mdpi.com

Table 1: Crystallographic Data for N-benzoyl-N′-(4′-cyanophenyl)thiourea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁N₃OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.0684 (3) |

| b (Å) | 12.3410 (11) |

| c (Å) | 14.7486 (13) |

| α (°) | 69.009 (3) |

| β (°) | 89.918 (3) |

| γ (°) | 83.018 (3) |

| Volume (ų) | 685.52 (10) |

| Z | 2 |

Data sourced from Aydin, F. & Arslan, N. B. (2022). mdpi.com

The molecular geometry of N-benzoyl-N′-(4′-cyanophenyl)thiourea is characterized by specific bond lengths and angles that define its conformation. mdpi.com The C=S bond length is approximately 1.650 Å, and the C=O bond length is 1.220 Å. mdpi.com The C-N bond lengths within the thiourea core show partial double bond character, indicating electron delocalization across the N-C-N system. mdpi.comrsc.org

The crystal packing of N-benzoyl-N′-(4′-cyanophenyl)thiourea is primarily governed by a network of intermolecular hydrogen bonds. mdpi.comrsc.org The most significant of these is the N-H···S hydrogen bond, which links two molecules together to form a centrosymmetric dimer with an R₂²(8) ring motif. mdpi.comnih.gov This dimerization is a common feature in the crystal structures of thiourea derivatives. rsc.orgnih.gov

Additionally, weaker C-H···S interactions contribute to the stability of the crystal lattice, creating a robust three-dimensional supramolecular architecture. mdpi.com In some related structures, π-π stacking interactions between the aromatic rings are also observed, further stabilizing the crystal packing. rsc.orgresearchgate.net These non-covalent interactions are crucial in determining the physical properties of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons and carbons within a molecule.

For the analogue N-benzoyl-N′-(4′-cyanophenyl)thiourea, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. mdpi.comresearchgate.net In the ¹H NMR spectrum, two distinct signals appear at δ 12.70 and δ 11.69 ppm, which are characteristic of the two N-H protons in the thiourea moiety. mdpi.com The aromatic protons resonate in the region of δ 7.50–7.95 ppm. mdpi.com

In the ¹³C NMR spectrum, the most deshielded signals correspond to the thiocarbonyl (C=S) and carbonyl (C=O) carbons, appearing at δ 179.8 ppm and δ 168.6 ppm, respectively. mdpi.com The signal for the nitrile carbon (C≡N) is observed at δ 119.2 ppm, and the aromatic carbons resonate between δ 108.6 and δ 142.7 ppm. mdpi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for N-benzoyl-N′-(4′-cyanophenyl)thiourea in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| N-H (amide) | 12.70 (s, 1H) |

| N-H (thiourea) | 11.69 (s, 1H) |

| Aromatic-H | 7.50-7.95 (m, 9H) |

Data sourced from Aydin, F. & Arslan, N. B. (2022). mdpi.com

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for N-benzoyl-N′-(4′-cyanophenyl)thiourea in DMSO-d₆

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=S (thiocarbonyl) | 179.8 |

| C=O (carbonyl) | 168.6 |

| Aromatic-C | 108.6-142.7 |

| C≡N (nitrile) | 119.2 |

Data sourced from Aydin, F. & Arslan, N. B. (2022). mdpi.com

While one-dimensional NMR provides information on the chemical environments, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by showing correlations between nuclei. researchgate.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would be used to establish the connectivity between adjacent protons on the cyanophenyl ring, confirming their substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edugoogle.com An HSQC spectrum would allow for the direct assignment of each carbon atom in the cyanophenyl ring that has a proton attached. unipi.it

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis preprints.orgresearchgate.netmdpi.com 4.4. High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis preprints.orgresearchgate.netmdpi.com 4.5. Cyclic Voltammetry for Electrochemical Behavior and Redox Properties of Functional Groups (Cyano, Nitro)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the behavior of N-(2-cyanophenyl)thiourea. iau.ir DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting the electronic and structural properties of molecules. iau.ir These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on similar thiourea (B124793) derivatives, such as 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), have used DFT methods with basis sets like 6-311++G(d,p) to achieve optimized geometries that align well with experimental data from X-ray crystallography. researchgate.netsemanticscholar.org

The analysis of the conformational energy landscape reveals different possible spatial arrangements (conformers) of the molecule due to rotation around single bonds, such as the C-N bonds of the thiourea moiety. By calculating the energy of various conformers, researchers can identify the most stable forms and the energy barriers between them. For instance, in N-(2,2-diphenylacetyl)-N'-(naphthalen-1-yl)-thiourea, computational studies identified 22 stable conformers, with a significant energy difference between the most and least stable forms. science.gov This type of analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Phenylthiourea Derivative (4TFMPTU) Calculated via DFT This table presents data for a related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), as a representative example of typical computational results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-C2 | 1.39 Å |

| C2-N4 | 1.38 Å | |

| C2=S3 | 1.67 Å | |

| Bond Angles (°) | N1-C2-N4 | 111° |

| N1-C2-S3 | 117° | |

| N4-C5-C6 | 124° | |

| Data sourced from computational studies on 4-Trifluoromethyl Phenyl Thiourea. researchgate.net |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Orbital Coefficients

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Phenylthiourea Derivative (4TFMPTU) This table presents data for a related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), as a representative example.

| Parameter | Abbreviation | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.74 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.12 eV |

| Energy Gap | ΔE | 4.62 eV |

| Ionization Potential | I | 6.74 eV |

| Electron Affinity | A | 2.12 eV |

| Data sourced from computational studies on 4-Trifluoromethyl Phenyl Thiourea. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the sulfur atom of the C=S group and the nitrogen atom of the -CN group due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms of the N-H groups. researchgate.net

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule, which is essential for understanding its interaction with other chemical species, including biological receptors. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are then compared with experimental data to validate the calculated molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as N-H stretching, C=S stretching, and C≡N stretching. researchgate.netmdpi.com For example, the characteristic N-C-S bending vibration in a related thiourea was computationally predicted at 431 cm⁻¹ and observed in the experimental spectrum at 425 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. semanticscholar.org Comparing the computed shifts with experimental spectra helps confirm the molecular structure and assign specific peaks to the corresponding hydrogen and carbon atoms in this compound. spectrabase.comresearchgate.net

This synergy between computational prediction and experimental measurement provides a high degree of confidence in the structural characterization of the compound. semanticscholar.org

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states (TS) and mapping the reaction pathways.

Transition State Search: A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. Locating the TS geometry is crucial for understanding the energy barrier (activation energy) of a reaction. Algorithms are used to find this first-order saddle point on the potential energy surface. q-chem.com

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, IRC calculations are performed to map the minimum energy path connecting the TS to the reactants and products. q-chem.comresearchgate.net This analysis confirms that the identified transition state indeed connects the desired chemical species and provides a detailed view of the geometric changes that occur throughout the reaction. researchgate.net For this compound, this methodology could be applied to study intramolecular cyclization reactions involving the cyano and thiourea moieties, as seen in similar systems where primary amines react with N-(2-cyanophenyl)benzimidoyl isothiocyanate. researchgate.net

Analysis of Tautomeric Forms and Interconversion Energetics

This compound can exist in different tautomeric forms, primarily the thione (amide) form and the thiol (imidic acid) form, due to the migration of a proton.

Thione Form: R-NH-C(=S)-NH-R'

Thiol Form: R-N=C(-SH)-NH-R'

DFT calculations can be used to determine the relative energies and stabilities of these tautomers. researchgate.net By calculating the total energy of the optimized geometry for each tautomer, it is possible to identify the most stable form in the gas phase or in different solvents. For most simple thioureas, the thione form is generally found to be more stable. researchgate.net Computational studies can also model the energy barrier for the interconversion between these tautomers, providing insight into the kinetics of the tautomerization process. researchgate.net

Investigation of Non-Covalent Interactions within Molecular Systems

Theoretical and computational chemistry studies have become indispensable tools for elucidating the intricate network of non-covalent interactions that govern the three-dimensional structures and crystal packing of molecular systems. In the case of this compound, while specific dedicated computational studies are not extensively documented in publicly available literature, a comprehensive understanding of its non-covalent interactions can be constructed by examining research on closely related analogues and applying established computational methodologies. These studies collectively highlight the critical role of hydrogen bonds, van der Waals forces, and other weak interactions in defining the supramolecular architecture of cyanophenyl-substituted thiourea derivatives.

Detailed Research Findings

Computational investigations into thiourea derivatives frequently employ Density Functional Theory (DFT) to optimize molecular geometries and predict interaction energies. mdpi.comnih.gov Further analysis is often conducted using the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize and visualize the non-covalent interactions. researchgate.netnih.gov QTAIM analysis, for instance, identifies bond critical points (BCPs) and provides quantitative data on the electron density (ρ) and its Laplacian (∇²ρ) at these points, which helps in distinguishing between different types of interactions. nih.gov

Studies on analogous compounds, such as N-aroyl-N′-(cyanophenyl)thioureas, reveal a prevalence of both intramolecular and intermolecular hydrogen bonds. For example, in the crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea, an intramolecular hydrogen bond is observed between the carbonyl oxygen and a thiourea nitrogen (C=O···H-N), which coexists with intermolecular hydrogen bonds involving the thiourea sulfur atom (C=S···H-N and C=S···H-C). mdpi.com These interactions are fundamental in forming dimeric and other supramolecular synthons that define the crystal lattice. mdpi.com

The table below summarizes typical non-covalent interactions observed in cyanophenyl-substituted thiourea derivatives, based on crystallographic and computational studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intermolecular Hydrogen Bond | N-H (thiourea) | S (thiourea) | 2.4 - 2.6 | Formation of dimeric structures |

| Intramolecular Hydrogen Bond | N-H (amide, in aroyl derivatives) | O (carbonyl) | ~2.6 | Stabilizes molecular conformation |

| Weak Intermolecular Hydrogen Bond | C-H (phenyl) | S (thiourea) | 2.5 - 2.7 | Contributes to crystal packing stability |

| π-π Stacking | Phenyl ring | Phenyl ring | > 3.7 | Weak contribution to packing in some analogues |

Note: The data in this table is derived from studies on analogous thiourea derivatives and serves as a predictive model for this compound.

Coordination Chemistry of N 2 Cyanophenyl Thiourea and Its Derivatives As Ligands

Ligand Design Principles and Identification of Potential Coordination Sites (Thiocarbonyl Sulfur, Amide Nitrogen, Cyanide Nitrogen, Carbonyl Oxygen)

N-(2-cyanophenyl)thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms. The fundamental design principle behind their use as ligands lies in the strategic placement of these donor sites, which allows for various coordination modes. The key potential coordination sites are the thiocarbonyl sulfur (S), the amide nitrogen (N), the cyanide nitrogen (N≡C), and in the case of acyl derivatives, the carbonyl oxygen (O). nih.govmdpi.comresearchgate.netnih.govresearchgate.net

The thiourea (B124793) backbone (–NH–C(S)–NH–) is a well-established coordinating moiety. nih.govresearchgate.net The thiocarbonyl sulfur atom is a soft donor and readily coordinates to soft and borderline metal ions. mdpi.com The nitrogen atoms of the amide groups are harder donor sites. The presence of the cyano group (–C≡N) ortho to the thiourea group on the phenyl ring introduces an additional coordination site through its nitrogen atom. This arrangement allows for the possibility of chelation, forming stable five- or six-membered rings with a central metal ion.

The electronic nature of the substituents on the phenyl ring or the nitrogen atoms can influence the donor properties of these sites. Electron-withdrawing groups, such as the cyano group, can reduce the electron density at the thiourea core, which in turn affects reactivity and coordination properties. In acyl derivatives, such as 1-(3-cyanophenyl)-3-(2-furoyl)thiourea, the introduction of a carbonyl group provides another potential coordination site through its oxygen atom. researchgate.net This expands the coordinating ability of the ligand, potentially leading to more complex coordination geometries and polynuclear structures. The flexibility of the thiourea backbone allows it to adopt different conformations to accommodate the geometric preferences of various metal ions. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in an appropriate solvent. researchgate.netasianpubs.org The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). For instance, palladium(II) complexes have been prepared by reacting an aqueous solution of K₂PdCl₄ with an ethanolic solution of a thiourea derivative. asianpubs.org The resulting solid complexes are often isolated by filtration, washed with appropriate solvents like water and ethanol, and then dried. asianpubs.org

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. mdpi.comnih.gov Elemental analysis (C, H, N) is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio. mdpi.com Infrared (IR) spectroscopy is crucial for identifying the coordination sites. Shifts in the vibrational frequencies of the C=S, C≡N, and N-H groups in the ligand upon coordination to the metal ion provide direct evidence of bonding. researchgate.net For example, a decrease in the ν(C=S) stretching frequency is an evidence for monodentate ligation through the sulfur atom. asianpubs.orgutm.my

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to further elucidate the structure of the complexes in solution. nih.govnih.gov Changes in the chemical shifts of the protons and carbons near the coordination sites provide insights into the binding mode. For example, a downfield shift of the thiocarbonyl carbon resonance in the ¹³C NMR spectrum suggests a decrease in electron density and coordination through the sulfur atom. mdpi.com Electronic absorption spectroscopy (UV-Vis) is employed to study the electronic transitions within the complexes and to provide information about the coordination geometry around the metal center. nih.govutm.my

Structural Elucidation of Metal Complexes

Chelation Modes (Monodentate, Bidentate) and Ligand Flexibility

This compound and its derivatives exhibit remarkable flexibility in their coordination behavior, acting as either monodentate or bidentate ligands. mdpi.com In the monodentate mode, the ligand typically coordinates to the metal center through the thiocarbonyl sulfur atom. mdpi.com

More commonly, these ligands can act as bidentate chelating agents. One prevalent bidentate coordination mode involves the thiocarbonyl sulfur atom and a nitrogen atom, forming a stable chelate ring with the metal ion. mdpi.comasianpubs.org For ligands like N-(2-thiazolyl)thiourea, coordination occurs through the sulfur and a nitrogen atom. orientjchem.org The flexibility of the thiourea backbone allows the ligand to arrange itself to achieve this chelation.

The nature of the substituents on the thiourea can influence the chelation mode. For instance, N,N′-bis[2-(dimethylamino)phenyl]thiourea exhibits intramolecular hydrogen bonding between the N-H of the thiourea and the dimethylamino group. nih.gov

Coordination Geometries around Metal Centers (e.g., Square Planar, Tetrahedral)

The coordination geometry around the metal center in complexes with thiourea derivatives is dictated by the electronic configuration and coordination number of the metal ion, as well as the steric and electronic properties of the ligand.

For d⁸ metal ions like Ni(II) and Cu(II), a square planar geometry is commonly observed. rsc.org In some nickel complexes, the metal is coordinated to both oxygen and sulfur. researchgate.net Metal complexes with N-(2-thiazolyl)thiourea have been found to exhibit tetrahedral geometry. orientjchem.org

For d¹⁰ metal ions such as Cu(I) and Zn(II), a distorted tetrahedral geometry is often adopted. nih.govrsc.org In the case of a silver(I) complex with a thiourea ligand bearing a phosphine (B1218219) group, the silver center has a somewhat distorted tetrahedral geometry. nih.gov A trigonal planar geometry has been observed for a Cu(I) complex. nih.govrsc.org

Crystal Structures of Metallocomplexes

For example, the crystal structure of a silver complex with two thiourea ligands confirmed a chelated form through the sulfur and phosphorus atoms, resulting in a distorted tetrahedral geometry around the silver atom. nih.gov In the crystal structure of [(N-methylthiourea)₂Hg(CN)₂], the mercury atom is coordinated to two thione sulfur atoms and two cyanide carbon atoms in a distorted tetrahedral mode. researchgate.net The crystal structure of 1-(3-cyanophenyl)-3-(2-furoyl)thiourea reveals that centrosymmetrically related molecules are linked by intermolecular N-H···S hydrogen bonds to form dimers. researchgate.net

The C=S bond distance in thiourea complexes is typically between the values for a double and a single bond. nih.gov The sum of the bond angles around the central thiourea carbon is generally 360.0°, indicating a trigonal–planar geometry. nih.gov

Electronic Properties and Spectroscopic Characterization of Metal Complexes

The electronic properties of the metal complexes of this compound and its derivatives are investigated using techniques such as UV-Vis spectroscopy. nih.gov The electronic spectra of these complexes exhibit bands corresponding to both ligand-centered (intraligand) transitions and ligand-to-metal charge transfer (LMCT) transitions. utm.my

The intraligand transitions are typically observed in the ultraviolet region. utm.my The LMCT bands, which are more characteristic of the complex, appear at lower energies in the visible region and are responsible for the color of the complexes. utm.my

Spectroscopic characterization provides key insights into the coordination. In IR spectra, a shift and decrease in the strength of the C=S band upon complexation indicates the involvement of the thiourea sulfur in coordination. researchgate.net In ¹H NMR spectra, downfield shifts of the N-H protons are consistent with sulfur coordination to the metal ion. researchgate.net In ¹³C NMR, an upfield shift of the thiocarbonyl carbon resonance is also indicative of sulfur coordination. researchgate.net

Interactive Data Table: Spectroscopic Data for a Thiourea Ligand and its Metal Complexes

| Compound/Complex | Key IR Peak (C=S) (cm⁻¹) | ¹H NMR Amine Protons (ppm) | UV-Vis λ_max (nm) (Transition) |

| Ligand | 1242.98 | 9.633, 8.169 | 238 (π–π) |

| Copper Complex | 1028.01 | 8.621, 7.402 | 253 (π–π), 701 (MLCT) |

| Cadmium Complex | 1183.81 | - | 266 (π–π), 429 (MLCT) |

| Cobalt Complex | 1205.50 | - | 265 (π–π), 507 (MLCT) |

Data adapted from a study on 1,3-diphenylthiourea and its metal complexes. utm.my

Stability and Lability Studies of Metal-Ligand Bonds

The stability and lability of the coordination bonds between this compound and its derivatives with various metal ions are crucial for understanding their chemical behavior and potential applications. These parameters dictate the conditions under which the complexes will form, remain intact, or undergo ligand exchange reactions. While specific quantitative data for this compound is not extensively available in the public domain, general trends and findings from studies on related thiourea derivatives provide valuable insights into the expected behavior of these complexes.

Thiourea and its derivatives are recognized as versatile ligands capable of forming stable complexes with a wide range of metal ions. uobasrah.edu.iqresearchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for flexible coordination behavior, contributing to the formation of stable metal complexes. uobasrah.edu.iq The stability of these complexes is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea ligand, and the solvent system used.

In general, metal complexes of thiourea and its substituted derivatives are considered to be kinetically labile, meaning they undergo relatively fast ligand exchange reactions in solution. researchgate.net This lability can be an important characteristic, particularly in applications where the controlled release of the metal ion or the ligand is desired.

Detailed Research Findings

While specific stability constants for this compound complexes are not readily found in the reviewed literature, studies on analogous N-substituted thiourea ligands offer a basis for understanding their stability. For instance, research on N,N'-substituted thiourea complexes with first-row transition metals has shown the formation of stable compounds. uobasrah.edu.iq The stability of these complexes allows for their isolation and characterization.

Thermal analysis has been a key method for assessing the stability of metal complexes with ligands structurally related to this compound. For example, thermogravimetric analysis (TGA) of transition metal complexes with N-(1,10-biphenyl)-2-chlorobenzoylthiourea demonstrated that the complexes of Ni(II) and Cu(II) degrade in three steps, while the Co(II) complex degrades in four steps. ksu.edu.tr Similarly, studies on Co(II), Ni(II), and Cu(II) complexes of N,N-di-n-propyl-N'-(2-chlorobenzoyl)thiourea showed that these complexes undergo pyrolytic decomposition at elevated temperatures, with the end products being metal sulfides. researchgate.net The decomposition of these complexes often begins with the cleavage of the longer metal-oxygen bond in the chelate ring. researchgate.net

The table below summarizes thermal stability data for complexes of a related ligand, N-(2-cyanophenyl)acetamide, which provides an indication of the general thermal stability that might be expected for this compound complexes.

| Complex | Decomposition Temperature (°C) |

| [Co(L)₂]Cl₂·2H₂O | > 260 |

| [Ni(L)₂]Cl₂·3H₂O | > 260 |

| [Cu(L)₂]Cl₂·H₂O | > 260 |

| [Zn(L)₂]Cl₂ | > 260 |

| L = N-(2-cyanophenyl)acetamide |

The kinetic parameters for the decomposition of these N-(2-cyanophenyl)acetamide complexes have also been investigated. The activation energies for the second decomposition step were found to be in the range of 109.4–157.3 kJ mol⁻¹. The negative values for the entropy of activation (ΔS) suggest that the activated complexes in the decomposition process are more ordered than the initial reactants. The positive enthalpy of activation (ΔH) indicates that the decomposition is an endothermic process.

The inherent flexibility of the thiourea backbone allows for the synthesis of a wide array of stable metal complexes with diverse structures and properties. nih.gov The coordination can occur through the sulfur atom, or in a bidentate fashion involving both sulfur and nitrogen atoms, leading to the formation of stable chelate rings. researchgate.netmdpi.com The stability of the resulting complexes is a key factor in their potential applications, for instance, in the development of new therapeutic agents, where the stability of the complex in a biological environment is crucial. semanticscholar.org

Non Clinical/non Biological Applications of N 2 Cyanophenyl Thiourea Derivatives

Applications in Analytical Chemistry

The ability of the thiourea (B124793) moiety to coordinate with metal ions and form hydrogen bonds makes N-(2-cyanophenyl)thiourea derivatives useful in various analytical applications. nih.gov

Thiourea and its derivatives are excellent ligands for a variety of metal ions due to the presence of both sulfur and nitrogen donor atoms. researchgate.netmdpi.com This property is exploited in the extraction and separation of metals. This compound can form stable complexes with heavy and transition metal ions such as copper, silver, gold, palladium, and mercury. nih.govgoogle.commdpi.com The formation of these complexes can be used to selectively extract these ions from aqueous solutions into an organic phase. The efficiency and selectivity of the extraction can be tuned by modifying the substituents on the thiourea backbone. The presence of the cyanophenyl group can influence the electronic properties of the thiourea moiety, thereby affecting its complexing ability.

The thiourea group is a highly effective hydrogen-bond donor, enabling it to act as a receptor for anions. rsc.orgnih.gov this compound derivatives can be designed as chemosensors where the binding of an anion to the thiourea protons induces a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. nih.gov These sensors can be highly selective for specific anions like fluoride, acetate, and phosphate. rsc.org

Table 1: Examples of Thiourea-Based Chemosensors

| Sensor Type | Analyte | Principle of Detection |

|---|---|---|

| Fluorescent Sensor | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with the thiourea moiety quenches fluorescence. rsc.org |

| Colorimetric Sensor | Anions | Anion binding induces a color change visible to the naked eye. nih.gov |

Derivatives of thiourea can be incorporated into membranes of ion-selective electrodes (ISEs) for the potentiometric determination of heavy metal ions. These compounds act as ionophores, selectively binding to specific metal ions and facilitating their transport across the membrane, which generates a potential difference that can be measured. Thiourea-based sensors have been developed for the detection of copper ions. science.gov this compound, with its ability to complex with heavy metals, is a potential candidate for use as an ionophore in the construction of potentiometric sensors for environmental and industrial monitoring.

Role in Materials Science (General Context)

The properties of this compound derivatives lend themselves to applications in materials science. Thiourea-based compounds can serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles. smolecule.com The thermal decomposition of metal complexes of thiourea derivatives can yield nanoparticles with controlled size and morphology.

Furthermore, the ability of thiourea derivatives to form extensive hydrogen-bonding networks can be utilized in the design of supramolecular materials and organogels. The specific structure of this compound, with its combination of hydrogen bond donors and acceptors and the rigid phenyl ring, could be explored for the creation of new materials with interesting structural and functional properties.

Organic Catalysis and Organocatalysis

In recent years, thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis. rsc.orgresearchgate.net They function as hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. Bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (like an amine), are particularly effective. mdpi.comresearchgate.net

While this compound itself is not a chiral catalyst, it can be a precursor for the synthesis of more complex chiral thiourea catalysts. The general principle involves the thiourea group activating an electrophile through hydrogen bonding, while a nucleophile attacks from a specific face, leading to an enantiomerically enriched product. This type of catalysis is considered a green and sustainable alternative to metal-based catalysts. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrimidines |

| Pyrazoles |

| Oxathioles |

| Thiazoles |

| Copper |

| Silver |

| Gold |

| Palladium |

| Mercury |

| Fluoride |

| Acetate |

Corrosion Inhibition Studies

The investigation into the utility of this compound and its derivatives as corrosion inhibitors has revealed their significant potential in protecting various metals from degradation in aggressive environments. These compounds, which feature sulfur, nitrogen, and in the case of the parent compound, a cyano group, possess molecular structures that are advantageous for mitigating corrosive processes on metal surfaces. Research in this area has largely focused on the performance of these derivatives in acidic media, a common environment in industrial applications such as acid pickling, cleaning, and oil and gas exploration.

Thiourea and its derivatives are recognized as effective corrosion inhibitors primarily due to the presence of sulfur and nitrogen atoms, which have lone pairs of electrons. jmaterenvironsci.com These electrons can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond and subsequent adsorption of the inhibitor molecule onto the metal surface. jmaterenvironsci.com This adsorbed layer acts as a protective barrier, isolating the metal from the corrosive medium. jmaterenvironsci.comanalis.com.my The effectiveness of this protective film is influenced by the electronic properties of the substituent groups on the thiourea backbone.

Studies on various N-substituted thiourea derivatives have consistently demonstrated that their inhibition efficiency is dependent on several factors, including the concentration of the inhibitor, the temperature of the corrosive environment, and the specific nature of the metallic substrate and the corrosive medium. jmaterenvironsci.comosti.gov

Detailed Research Findings

Research into the corrosion inhibition properties of thiourea derivatives has been conducted on a variety of metals, most notably carbon steel, stainless steel, and aluminum, in aggressive acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). jmaterenvironsci.comresearchgate.netnih.gov The primary methods for evaluating the efficacy of these inhibitors include gravimetric (weight loss) measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net

Potentiodynamic polarization studies are instrumental in determining the mode of inhibition. For many thiourea derivatives, it has been observed that they act as mixed-type inhibitors, meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com This is typically evidenced by a shift in both the anodic and cathodic branches of the Tafel plots to lower current densities upon the addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the inhibitor-metal interaction. The data from EIS measurements often show an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor. nih.gov The increase in Rct signifies a slowing down of the corrosion rate, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the electrical capacitance of the interface. nih.gov

The adsorption of thiourea derivatives on the metal surface is a key aspect of their inhibitory action. The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of covalent bonds. jmaterenvironsci.com The mode of adsorption is often elucidated by fitting the experimental data to various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. jmaterenvironsci.comresearchgate.netresearchgate.net The calculated thermodynamic parameters, like the free energy of adsorption (ΔG°ads), provide further evidence for the adsorption mechanism.

For instance, in a study on N-(6-methylpyridin-2-ylcarbamothioyl)benzamide, a thiourea derivative, the analysis of Langmuir isotherms indicated chemical adsorption on the carbon steel surface. researchgate.net Similarly, investigations into organoselenium thiourea derivatives also pointed towards a mixed physical and chemical adsorption mechanism on C-steel. nih.gov

The inhibition efficiency (IE) of these compounds is a critical parameter and is often found to increase with increasing inhibitor concentration up to an optimal level. researchgate.netnih.gov For example, two organoselenium thiourea derivatives, DS036 and DS038, exhibited high inhibition efficiencies of 96.65% and 98.54%, respectively, at a concentration of 1.0 mM. nih.gov

The influence of temperature on the corrosion rate and inhibition efficiency has also been a subject of investigation. In some cases, the inhibition efficiency decreases with a rise in temperature, which can be indicative of physisorption. researchgate.net Conversely, an increase in efficiency with temperature can suggest a chemisorption mechanism. For certain N-thiazolyl-2-cyanoacetamide derivatives, the inhibition efficiency was found to decrease with increasing temperature. researchgate.net

The following interactive data tables summarize the findings from various studies on the corrosion inhibition properties of thiourea derivatives.

📊 Electrochemical Polarization Parameters for Carbon Steel in 1.0 mol L⁻¹ HCl with and without a Thiourea Derivative

| Inhibitor Concentration (mol L⁻¹) | Ecorr (V vs. Ag/AgCl) | Icorr (μA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |

| Blank | -0.48 | 1250 | 110 | -130 | - |

| 1.0 x 10⁻⁵ | -0.52 | 320 | 95 | -125 | 74.4 |

| 5.0 x 10⁻⁵ | -0.54 | 150 | 90 | -120 | 88.0 |

| 1.0 x 10⁻⁴ | -0.55 | 80 | 85 | -115 | 93.6 |

| 5.0 x 10⁻⁴ | -0.56 | 45 | 80 | -110 | 96.4 |

📊 Electrochemical Impedance Spectroscopy Parameters for C-Steel in Molar HCl with Organoselenium Thiourea Derivatives

| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) |

| Blank | 0 | 18.53 | 710.9 | - |

| DS036 | 1.0 | 363.64 | 49.7 | 96.65 |

| DS038 | 1.0 | 463.15 | 20.5 | 98.54 |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies

The field of asymmetric organocatalysis has seen a surge of interest in chiral thiourea (B124793) derivatives due to their ability to act as powerful hydrogen-bond donors. nih.govnih.gov These catalysts are instrumental in a wide array of stereoselective reactions. researchgate.netrsc.org However, the development of chiral variants of N-(2-cyanophenyl)thiourea remains a nascent area. Future research should focus on creating enantiomerically pure derivatives, which could serve as bifunctional organocatalysts where the thiourea group activates an electrophile and the cyano-bearing phenyl ring interacts with the substrate or another component of the reaction.

Key research objectives include:

Synthesis of Chiral Precursors: Developing efficient routes to chiral amines or isothiocyanates that can be used to construct the this compound scaffold with stereocenters.

Catalyst Application: Testing these new chiral thioureas in a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, to evaluate their catalytic efficacy and enantioselectivity. researchgate.netbeilstein-journals.org

Mechanism Elucidation: Combining experimental studies with computational models to understand the mode of action and the origin of stereoselectivity, facilitating the design of more effective catalysts.

| Research Focus | Potential Reaction Type | Key Objective | Relevant Findings |

| Chiral this compound Synthesis | Asymmetric Michael Addition | High enantioselectivity in carbon-carbon bond formation. | Chiral thioureas are effective organocatalysts for Michael additions. researchgate.net |

| Bifunctional Catalysis | Asymmetric Aldol Reaction | Synergistic activation of both nucleophile and electrophile. | Thiourea derivatives can be modified to achieve bifunctionality. nih.govbeilstein-journals.org |

| Stereoselective Cyclizations | Intramolecular aza-Michael Reaction | Construction of chiral nitrogen-containing heterocyclic compounds. | Cinchonine-derived thioureas have catalyzed such reactions with excellent enantioselectivity. beilstein-journals.org |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is largely uncharted territory. The presence of multiple redox-active and photo-responsive groups—the thiourea, the cyano group, and the aromatic ring—suggests a rich and complex reactivity profile waiting to be explored. Studies on related N-aroyl-N′-(4′-cyanophenyl)thioureas have demonstrated that the cyano and thiocarbonyl groups are electrochemically active and can be reduced. researchgate.netmdpi.compreprints.org

Future investigations could target:

Cyclic Voltammetry Studies: Systematically investigating the redox potentials of this compound and its derivatives to understand their electron-transfer properties. researchgate.netmdpi.com

Photoinduced Reactions: Exploring reactions initiated by photoexcitation, such as cycloadditions, isomerizations, or the generation of radical intermediates for C-H activation. harvard.edu

Electro- and Photocatalysis: Utilizing the compound or its metal complexes as catalysts in synthetic photoelectrochemistry, where light and electrical potential are used in concert to drive challenging chemical transformations. uni-regensburg.de

Design of Novel Polymeric Materials and Frameworks Incorporating Thiourea Units

The ability of the thiourea and cyano groups to coordinate with metal ions makes this compound an excellent candidate for the construction of advanced materials like polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). Thiourea-based ligands have been successfully used to create MOFs with unique properties for gas separation and catalysis. rsc.orgnih.gov

Promising research directions include:

Coordination Polymers and MOFs: Synthesizing novel frameworks by reacting this compound with various metal ions. The resulting materials could exhibit interesting porosity, catalytic activity, or sensing capabilities. researchgate.netrsc.org Research has shown that thiourea-functionalized MOFs can act as heterogeneous catalysts. researchgate.net

Molecularly Imprinted Polymers (MIPs): Using this compound as a functional monomer to create MIPs for the selective recognition and binding of specific analytes, such as metal ions or small organic molecules. nih.gov

Inclusion Polymerization: Investigating the use of crystalline this compound as a host matrix for canal polymerization, potentially leading to stereospecific polymers. acs.org

| Material Type | Potential Application | Design Strategy | Key Feature |

| Metal-Organic Framework (MOF) | Gas Storage/Separation, Catalysis | Self-assembly with metal ions (e.g., Ag+, Ni2+). rsc.orgnih.gov | Tunable porosity and active sites from thiourea and cyano groups. |

| Functional Polymer | Selective Ion Removal | Polymerization of a vinyl-functionalized derivative of this compound. | Specific binding sites for target ions like Arsenic(III). nih.gov |

| Covalent Organic Framework (COF) | Heterogeneous Catalysis | Polycondensation reactions with complementary organic linkers. | High surface area and ordered structure with accessible catalytic sites. |

Advanced In-Silico Studies for Predictive Design and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. nih.gov For this compound and its derivatives, in-silico studies can offer profound insights. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, and reactivity parameters. nih.govresearchgate.net

Future computational work should focus on:

Reaction Mechanism Modeling: Simulating the transition states and reaction pathways for reactions involving this compound to understand its reactivity and guide the development of new synthetic methods.

Predictive Catalyst Design: Designing novel chiral catalysts based on the this compound scaffold and predicting their efficacy and stereoselectivity in various asymmetric reactions. nih.gov

Material Property Simulation: Modeling the formation and properties of polymers and MOFs to predict their structures, stability, and performance in applications like gas sorption or catalysis. mdpi.com

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. mdpi.com The development of continuous-flow methods for the synthesis of thioureas is an active area of research. researchgate.netnih.gov Automating these flow systems can further accelerate the discovery and optimization of new derivatives. syrris.com

Key areas for future development include:

Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of this compound and its analogues, potentially using multicomponent reactions. mdpi.comresearchgate.net

Automated Library Generation: Integrating the flow synthesis setup with automated purification and analysis to rapidly generate libraries of this compound derivatives for screening in various applications (e.g., catalysis, biological assays). syrris.com

Exploration of Mechanochemical Synthesis Routes

Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), is a burgeoning field of green chemistry that can reduce or eliminate the need for bulk solvents. nih.gov This approach has been successfully applied to the quantitative, solvent-free synthesis of various thiourea derivatives. beilstein-journals.orgresearchgate.net

Future research should explore:

Solvent-Free Synthesis: Developing a robust mechanochemical method for the synthesis of this compound from 2-aminobenzonitrile (B23959) and an appropriate thiocarbonyl source. This would offer a greener and potentially more efficient alternative to solution-phase methods. beilstein-journals.orgrsc.org

Reaction Discovery: Investigating whether mechanochemical conditions can enable novel reactions or produce different polymorphs of this compound compared to traditional methods. nih.govnih.gov

Scale-Up Potential: Evaluating the scalability of the mechanochemical synthesis for producing larger quantities of the target compound.

Development of Advanced Spectroscopic Probes based on Derivatives

Thiourea derivatives have been investigated as chemosensors for detecting ions and other species due to their ability to change spectroscopic properties (e.g., color or fluorescence) upon binding. blucher.com.br The this compound scaffold is particularly promising for this application, as the cyano group and the thiourea moiety can act synergistically as a binding site.

Future work could involve:

Fluorogenic and Colorimetric Sensors: Designing and synthesizing derivatives of this compound that exhibit a measurable change in their UV-Vis absorption or fluorescence emission spectra upon selective binding to a target analyte, such as heavy metal ions. analis.com.my

Anion Recognition: Exploiting the hydrogen-bonding capability of the thiourea group to develop receptors for the selective detection of anions.

Integration with Materials: Immobilizing these spectroscopic probes onto solid supports, such as polymers or silica, to create reusable sensor devices for environmental or industrial monitoring.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-cyanophenyl)thiourea derivatives?

this compound derivatives are typically synthesized via reaction of aroylisothiocyanate salts with substituted anilines. For example, aroylisothiocyanates (e.g., benzoyl or nitrobenzoyl isothiocyanate) are generated in situ by treating acyl chlorides with ammonium thiocyanate in acetone. The resulting intermediate is then refluxed with 2-cyanoaniline to yield the thiourea derivative. This method achieves high yields (>80%) and purity, confirmed by FT-IR (C=S stretch ~1250 cm⁻¹) and NMR (NH resonance ~10–12 ppm) .

Q. How is the structural characterization of this compound derivatives performed?

Structural characterization relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between aromatic rings, critical for understanding conjugation effects .

- Spectroscopy : FT-IR confirms thiourea functional groups (C=S, N-H), while ¹H/¹³C NMR identifies substituent effects on chemical shifts (e.g., electron-withdrawing cyano groups deshield adjacent protons) .

- Elemental analysis : Validates molecular formula (e.g., C₁₅H₁₀N₃O₂S) with <0.4% deviation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the electrochemical properties of this compound derivatives?

Cyclic voltammetry reveals that electron-withdrawing groups (e.g., nitro) lower reduction potentials of adjacent cyano groups by ~0.2 V due to conjugation and inductive effects. For instance, N-(4-nitrobenzoyl)-N'-(2-cyanophenyl)thiourea exhibits a reduction peak at −1.1 V (vs. Ag/AgCl), whereas non-substituted analogs show peaks at −0.9 V. This data guides the design of redox-active ligands for catalysis or sensing .

Q. How can researchers resolve contradictions in reported biological activity data for thiourea derivatives?

Discrepancies in enzyme inhibition (e.g., HIV-1 reverse transcriptase) often arise from:

- Substituent stereoelectronic effects : Bulkier groups (e.g., piperidinyl) enhance binding affinity by filling hydrophobic pockets, as shown in structure-activity relationship (SAR) studies .

- Assay conditions : Varying pH or solvent polarity (e.g., DMSO vs. aqueous buffer) alters thiourea tautomerism (thione vs. thiol forms), impacting IC₅₀ values. Standardizing conditions and using computational docking (e.g., AutoDock Vina) reduces variability .